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molecular formula C4H3BrClN3 B063647 5-Bromo-6-chloropyrazin-2-amine CAS No. 173253-42-4

5-Bromo-6-chloropyrazin-2-amine

Cat. No. B063647
M. Wt: 208.44 g/mol
InChI Key: CRVPQFAORCSDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530468B2

Procedure details

A mixture of 5-bromo-6-chloropyrazin-2-amine (1.00 g, 4.8 mmol), copper (I) iodide (914 mg, 4.8 mmol), 18-crown-6 (95 mg, 0.36 mmol) and tetrakis(triphenylphosphine)palladium (0) (83 mg, 0.072 mmol) was suspended in dry DMF (20 mL) and a stream of nitrogen was passed through it for 5 minutes. Potassium cyanide (312 mg, 4.8 mmol) was added and the mixture was stirred at room temperature for 30 minutes, then refluxed at 200° C. for 3 hours. The mixture was cooled and diluted with EtOAc and absorbed onto silica gel (10 g). DMF was removed by evaporation in a Genevac evaporator. The product was purified by flash chromatography, eluting with 1:1 ethyl acetate-hexane, to yield the title compound as a yellow solid (607 mg, 3.93 mmol, 82%). 1H NMR (d6-DMSO, 400 MHz) δ 8.1 (br s, 2H), 7.87 (s, 1H). LC-MS (1) Rt=1.20 min; m/z (ESI−) 153 (M−H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
914 mg
Type
catalyst
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step One
Quantity
312 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:9])=[N:6][C:7]=1[Cl:8].[C-:10]#[N:11].[K+]>CN(C=O)C.CCOC(C)=O.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1OCCOCCOCCOCCOCCOC1>[NH2:9][C:5]1[N:6]=[C:7]([Cl:8])[C:2]([C:10]#[N:11])=[N:3][CH:4]=1 |f:1.2,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1N=CC(=NC1Cl)N
Name
copper (I) iodide
Quantity
914 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
83 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
95 mg
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
312 mg
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed at 200° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
absorbed onto silica gel (10 g)
CUSTOM
Type
CUSTOM
Details
DMF was removed by evaporation in a Genevac evaporator
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 1:1 ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC=1N=C(C(=NC1)C#N)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.93 mmol
AMOUNT: MASS 607 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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